molecular formula C5H10O4S B053553 Glyceryl monothioglycolate CAS No. 30618-84-9

Glyceryl monothioglycolate

Cat. No. B053553
CAS RN: 30618-84-9
M. Wt: 166.2 g/mol
InChI Key: DOGJSOZYUGJVKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of glyceryl monothioglycolate involves chemical processes that modify glycerol's properties for specific industrial applications. For instance, the catalytic reductive alkylation of glycerol with carboxylic acids has been studied, showing the potential for creating (poly)glycerol monoethers efficiently. Such methods highlight the chemical versatility of glycerol derivatives, including GMTG, for various applications beyond cosmetics, such as in green chemistry and material science.

Molecular Structure Analysis

The molecular structure of GMTG determines its reactivity and physical properties. Studies involving monothiol-terminated hyperbranched polyglycerols have explored the self-assembly of these compounds on gold surfaces, indicating the impact of molecular structure on the adsorption characteristics and potential for creating nonfouling surfaces. This reflects the broader implications of GMTG's structure in developing advanced materials and coatings.

Chemical Reactions and Properties

GMTG's chemical reactivity, particularly in the context of permanent waving solutions, has been a subject of research due to its allergenic potential. The compound's ability to form bonds with hair proteins and the persistence of allergens in hair after treatment demonstrate GMTG's chemical properties and interactions at a molecular level. These characteristics are crucial for understanding GMTG's role in cosmetic formulations and its impact on human health.

Physical Properties Analysis

The physical properties of glycerol-based compounds, including GMTG, have been explored in various studies. For example, the synthesis of glyceryl monocaffeate by enzymatic transesterification highlights the role of physical conditions (e.g., temperature, pressure) in achieving high yields of glycerol derivatives. These findings contribute to our understanding of GMTG's behavior under different conditions and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of GMTG, such as its capacity to induce allergic reactions and its reactivity with proteins, are critical for its use in cosmetics. Research on the sensitization potential of GMTG among German hairdressers has shown a decrease in allergy cases following the withdrawal of GMTG-containing products from the market. This underscores the importance of understanding GMTG's chemical properties to mitigate health risks associated with its use.

  • Contact allergy to glyceryl monothioglycolate in "acid" permanent waves (Storrs, 1984).
  • Synthesis of (poly)glycerol monoethers through catalytic reductive alkylation of glycerol (Sutter et al., 2012).
  • Self-assembled monothiol-terminated hyperbranched polyglycerols on a gold surface (Yeh et al., 2008).
  • Enzymatic synthesis of glyceryl monocaffeate and its kinetic analysis (Sun & Hu, 2017).
  • Downward trend of sensitization to glyceryl monothioglycolate in German hairdressers (Uter et al., 2000).

Scientific Research Applications

Glyceryl monothioglycolate (GTG) is primarily used in the field of cosmetology , specifically in hairdressing . Here are some details about its application:

  • Summary of the Application : GTG is a chemical substance used in permanent wave (perming) solutions . Known as an acid perm, GTG works by breaking the disulfide links between the polypeptide bonds in the keratin (the protein structure) in the hair wrapped in rods .
  • Methods of Application or Experimental Procedures : Heat is applied via a hairdryer, which activates the perm process causing the bonds to reform in the shape of a curl . GTG contains no ammonia, hence this type of perm is not associated with the smell that alkaline perms have . In addition, acid perms are gentler to the hair, hence more suitable for delicate or thinner hair .

People working with GTG such as hairdressers may develop allergic contact dermatitis on their hands and fingers . Clients receiving perms who are sensitive to GTG may also suffer contact dermatitis on the neck, scalp, and ears .

Safety And Hazards

Glyceryl monothioglycolate is classified as having acute toxicity (Category 3, Oral) and skin sensitization (Sub-category 1B). It is also hazardous to the aquatic environment (long-term, Chronic Category 3) . It is a significant sensitizer that can induce allergic reactions in hairdressers and their customers .

properties

IUPAC Name

2,3-dihydroxypropyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJSOZYUGJVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)CS)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
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DSSTOX Substance ID

DTXSID60873439
Record name 2,3-Dihydroxypropyl 2-sulfanylacetate
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Molecular Weight

166.20 g/mol
Source PubChem
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Physical Description

Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS]
Record name Glyceryl monothioglycolate
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Product Name

Glyceryl monothioglycolate

CAS RN

30618-84-9, 68148-42-5
Record name Glyceryl monothioglycolate
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Record name Glyceryl 1-thioglycolate
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Record name Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol
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Record name 2,3-Dihydroxypropyl 2-sulfanylacetate
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Record name Mercaptoacetic acid, monoester with propane-1,2,3-triol
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Record name GLYCERYL 1-THIOGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
LH Morrison, FJ Storrs - Journal of the American Academy of Dermatology, 1988 - Elsevier
… wave solutions containing glyceryl monothioglycolate, we … Seventeen subjects sensitive to glyceryl monothioglycolate … permanent wave containing glyceryl monothioglycolate. None …
Number of citations: 38 www.sciencedirect.com
FJ Storrs - Journal of the American Academy of Dermatology, 1984 - Elsevier
… (sulfhydryl-containing compounds) for skin sensitization as a prelude to selecting yet other compounds for permanent waving, the glycerylic ester of TGA [glyceryl monothioglycolate (…
Number of citations: 97 www.sciencedirect.com
W Uter, J Geier, A Schnuch - Dermatology, 2000 - karger.com
Background: Due to a high incidence of cases of (occupational) sensitization to glyceryl monothioglycolate (GMT), products containing this compound were withdrawn from the German …
Number of citations: 33 karger.com
PJ Frosch, D Kleinhans, T Fuchs, A Schnuch… - Current topics in contact …, 1989 - Springer
… Our results with glyceryl monothioglycolate confirm the conclusion of Storrs [3J that this is a much more relevant contact allergen in hairdressers than ammonium thioglycolate. Nearly 40…
Number of citations: 5 link.springer.com
PJ Frosch, D Kleinhans, T Fuchs… - Current Topics in …, 2012 - books.google.com
… Our results with glyceryl monothioglycolate confirm the conclusion of Storrs [3] that this is a much more relevant contact allergen in hairdressers than ammonium thioglycolate. Nearly 40…
Number of citations: 0 books.google.com
M Rapaport - Journal of the American Academy of Dermatology, 1983 - Elsevier
… Glyceryl monothioglycolate has recently been implicated as an allergen. A case of a … the acid permanent, is exemplified by the chemical glyceryl monothioglycolate (GMTG). Some …
Number of citations: 8 www.sciencedirect.com
LM Parsons - Dermatitis®, 2008 - journals.lww.com
… heat along with glyceryl monothioglycolate. These permanent … Glyceryl monothioglycolate reactions, however, are often … who are sensitive to glyceryl monothioglycolate. The Contact …
Number of citations: 5 journals.lww.com
L Salce, JO Cincotta, S Barrow, A RUBINSTEIN… - J Soc Cosmet …, 1987 - Citeseer
… available ammonium thioglycolate and glyceryl monothioglycolate based perm lotions. Products … Both ammonium thioglycolate and glyceryl monothioglycolate based perms, containing …
Number of citations: 5 citeseerx.ist.psu.edu
A Tosti, M Melino, F Bardazzi - Contact Dermatitis, 1988 - hero.epa.gov
A total of six cases reported of dermatitis arising from contact with glyceryl-monothioglycolate (GMTG) in acid permanent waves were reported, three in hairdressers and the other three …
Number of citations: 15 hero.epa.gov
DW Cannell, LE Carothers - J Soc Cosmet Chem, 1978 - Citeseer
… Glyceryl monothioglycolate … glyceryl monothioglycolate as shown in Figure 10. While thioglycolic acid at 12% processes lowly under these conditions, and glyceryl monothioglycolate at …
Number of citations: 11 citeseerx.ist.psu.edu

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